
4,4-Diphenylimidazolidine-2-thione
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Description
4,4-Diphenylimidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine core substituted with phenyl groups at the 4,4-positions and a thiocarbonyl (C=S) group at position 2. These compounds are synthesized via condensation of thiourea derivatives with carbonyl-containing reagents (e.g., glyoxal) under controlled pH conditions . Imidazolidine-2-thiones are notable for their diverse bioactivities, including herbicidal, antidiabetic, and anti-HIV properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-diphenylimidazolidine-2-thione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of thiourea derivatives with carbonyl-containing reagents. For example:
- Route 1 : Reacting 1,2-diphenylethane-1,2-diamine with carbon disulfide in alkaline ethanol under reflux (70–80°C) yields the compound. Variations in solvent polarity (e.g., DMF vs. ethanol) affect reaction rates and purity .
- Route 2 : Use of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (reflux for 2–4 hours) provides a pathway with ~65–75% yield .
Key Variables :
Q. How can spectroscopic and crystallographic methods resolve the molecular structure of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
- Single-crystal analysis reveals planarity of the thione ring and dihedral angles between phenyl groups (e.g., 85–90° in trans-dihydroxy derivatives). Refinement parameters (R-factor < 0.05) ensure accuracy .
Q. How do structural modifications (e.g., hydroxyl or methoxy substituents) alter the bioactivity of this compound derivatives?
Methodological Answer:
- Hydroxyl Groups : Introduction of trans-4,5-dihydroxy substituents (via oxidation) enhances hydrogen-bonding capacity, improving binding to enzymatic targets (e.g., kinase inhibitors). Activity assays show IC₅₀ values reduced by 30–40% compared to unmodified analogs .
- Methoxy Groups : 4-Methoxy derivatives exhibit increased lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing solubility. Computational docking (e.g., AutoDock Vina) correlates these changes with altered binding affinities .
Experimental Design :
Synthesize derivatives via regioselective substitution.
Characterize logP (HPLC) and solubility (UV-Vis).
Validate bioactivity via enzyme inhibition assays.
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Case Study : Discrepancies in NH proton NMR signals (broad vs. sharp) may indicate tautomeric equilibria (thione ⇌ thiol). Low-temperature NMR (−40°C) or DFT calculations (e.g., Gaussian) can stabilize/conformational states .
- Crystallographic Artifacts : X-ray structures may show planar thione rings, while solution-state NMR suggests flexibility. Use of synchrotron radiation (high-resolution data) and Hirshfeld surface analysis clarifies packing influences .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to model nucleophilic attack at the C=S group. Fukui indices identify electrophilic centers .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways. Correlate activation energies with experimental yields .
Validation : Compare computed activation energies (ΔG‡) with kinetic data from Arrhenius plots.
Q. How does the stability of this compound vary under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stability : Accelerated aging studies (40°C, 75% RH) with HPLC monitoring show <5% degradation over 30 days. Radical scavengers (e.g., BHT) mitigate oxidation .
- Photolytic Degradation : UV exposure (254 nm) induces ring-opening via C=S bond cleavage. LC-MS identifies sulfonic acid byproducts. Quantum yield calculations (Φ ~0.1) guide storage protocols .
Q. What strategies improve enantiomeric resolution of chiral this compound derivatives?
Methodological Answer:
- Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol (90:10) to achieve baseline separation (Rs > 1.5) .
- Crystallization : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) enriches enantiomers. Monitor via polarimetry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on C=S Shifts :
- The thiocarbonyl (C=S) carbon in dihydroxy derivatives resonates at ~180 ppm in 13C NMR, while alkoxy-substituted analogs (e.g., methoxy, ethoxy) exhibit upfield shifts to ~183 ppm due to electron-donating effects of alkoxy groups .
- Steric and electronic effects from phenyl groups at 1,3-positions stabilize the imidazolidine ring, as evidenced by distinct splitting patterns in 1H NMR (e.g., doublets for CH protons at δ 5.02–5.76 ppm) .
Synthetic Flexibility :
Properties
CAS No. |
70975-75-6 |
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Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,4-diphenylimidazolidine-2-thione |
InChI |
InChI=1S/C15H14N2S/c18-14-16-11-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18) |
InChI Key |
PYKTUDAGQJKEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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